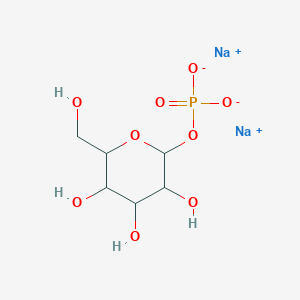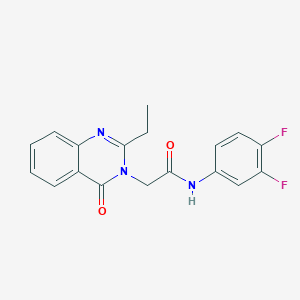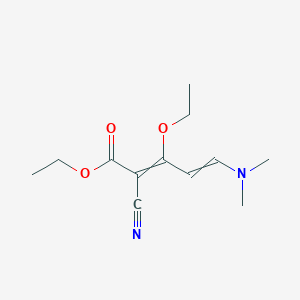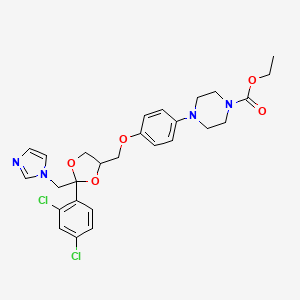![molecular formula C32H20F10IrN4P B12505595 (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate](/img/structure/B12505595.png)
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate is a coordination complex that features iridium as the central metal ion. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the fields of organic light-emitting diodes (OLEDs) and photoredox catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate typically involves the following steps:
Formation of the Iridium Complex: The iridium complex is formed by reacting iridium(III) chloride with 2-(2,4-difluorophenyl)pyridine and 2,2-bipyridine in the presence of a base such as sodium carbonate.
Conversion to Hexafluorophosphate Salt: The resulting iridium complex is then treated with hexafluorophosphoric acid to form the hexafluorophosphate salt of the compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yields and purity. The process involves careful control of reaction conditions and purification steps to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the iridium center, which can exist in multiple oxidation states.
Substitution Reactions: Ligand exchange reactions can occur, where the ligands around the iridium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions result in new iridium-ligand complexes .
Aplicaciones Científicas De Investigación
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate exerts its effects involves the following steps:
Light Absorption: The compound absorbs visible light, leading to the excitation of electrons from the ground state to an excited state.
Energy Transfer: The excited state can transfer energy to nearby molecules, initiating various photochemical reactions.
Reactive Oxygen Species Generation: In biological applications, the excited state can interact with molecular oxygen to produce reactive oxygen species, which can induce cell damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate: Similar in structure but with different substituents on the pyridine rings.
(2,2-Bipyridine)bis(2-(2,4-difluorophenyl)pyridine)iridium(III) Trifluoromethanesulfonate: Similar coordination environment but different counterion.
Uniqueness
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate is unique due to its specific combination of ligands and counterion, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring high efficiency and stability, such as OLEDs and photoredox catalysis .
Propiedades
Fórmula molecular |
C32H20F10IrN4P |
|---|---|
Peso molecular |
873.7 g/mol |
Nombre IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H6F2N.C10H8N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-8H;;/q2*-1;;-1;+3 |
Clave InChI |
BWQRXIXHHHVGJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12505512.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)
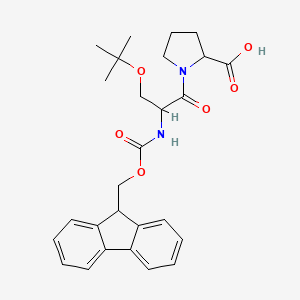
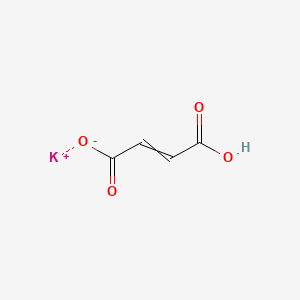
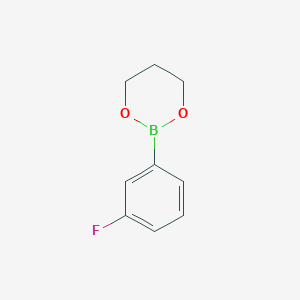
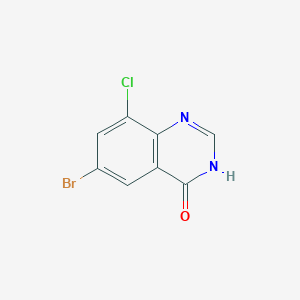

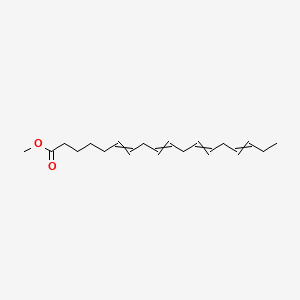
![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
